molecular formula C25H22N2O4S B11350213 Ethyl 4-(4-methylphenyl)-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11350213
M. Wt: 446.5 g/mol
InChI Key: DGVVHFVLNMRJBD-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the oxazole and amido groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4′-METHOXYBIPHENYL-4-CARBOXYLATE: This compound has a similar ester functional group but differs in the aromatic substitution pattern and the presence of the oxazole and amido groups.

    Pyridinium Salts: These compounds share some structural similarities but differ in their reactivity and applications. The uniqueness of ETHYL 4-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O4S/c1-4-30-25(29)22-19(17-9-5-15(2)6-10-17)14-32-24(22)26-23(28)20-13-21(31-27-20)18-11-7-16(3)8-12-18/h5-14H,4H2,1-3H3,(H,26,28)

InChI Key

DGVVHFVLNMRJBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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